PHENYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
PHENYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C15H16N4O and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes Treatment : A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, was found to be a potent and selective dipeptidyl peptidase IV inhibitor, showing promise as a treatment for type 2 diabetes due to its high oral bioavailability and low plasma protein binding (Ammirati et al., 2009).
Antimicrobial Activity : Certain derivatives like 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate have demonstrated significant antimicrobial activity against various microorganism strains, highlighting their potential in combating infectious diseases (Yurttaş et al., 2016).
Histamine H3 Receptor Antagonism : Novel phenyl(piperazin-1-yl)methanones that are histamine H3 receptor antagonists have been preclinically characterized. These compounds exhibit high affinity as histamine H3 antagonists and have shown promise in promoting wakefulness, leading to the identification of two candidates for Phase I and Phase II clinical trials (Letavic et al., 2015).
Selective Anti-HIV-2 Activity : Certain β-carboline derivatives containing phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone structure have displayed selective inhibition of HIV-2 strain, demonstrating potential as antiviral agents (Ashok et al., 2015).
Chemical Structure Analysis : Investigations into the crystal structure of related compounds have provided insights into their molecular configuration, which is crucial for understanding their pharmacological properties (Akkurt et al., 2003).
Properties
IUPAC Name |
phenyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-14(13-5-2-1-3-6-13)18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGBFKYBAZGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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